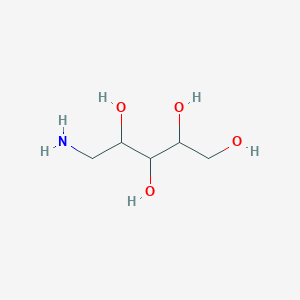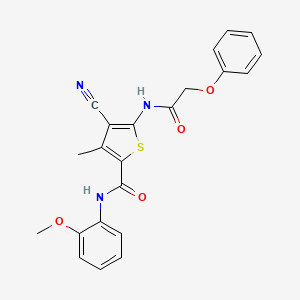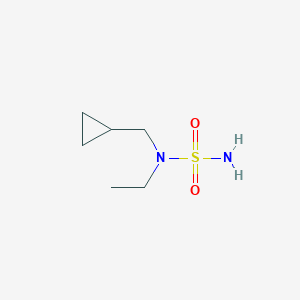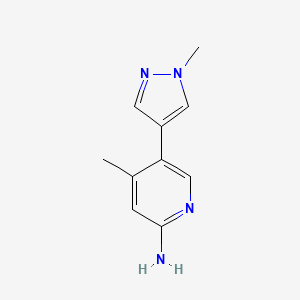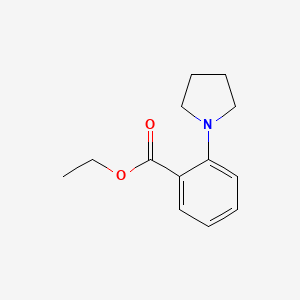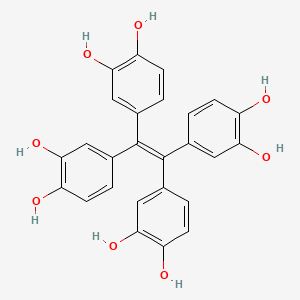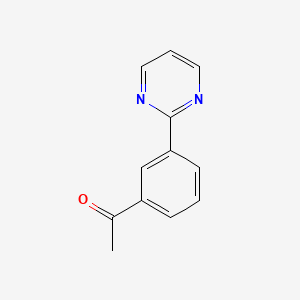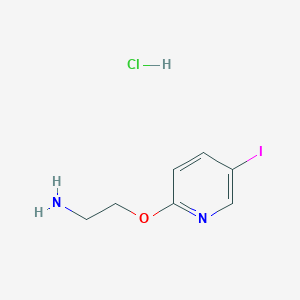
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10IN2O·HCl It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride typically involves the reaction of 5-iodo-2-hydroxypyridine with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with an amine group.
Oxidation Reactions: Products include oxidized forms of the compound, such as nitro derivatives.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Bromopyridin-2-yl)oxy)ethan-1-amine hydrochloride
- 2-((5-Chloropyridin-2-yl)oxy)ethan-1-amine hydrochloride
- 2-((5-Fluoropyridin-2-yl)oxy)ethan-1-amine hydrochloride
Uniqueness
2-((5-Iodopyridin-2-yl)oxy)ethan-1-amine hydrochloride is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions, such as halogen bonding. This property can be exploited in the design of new molecules with tailored chemical and biological activities .
Properties
Molecular Formula |
C7H10ClIN2O |
|---|---|
Molecular Weight |
300.52 g/mol |
IUPAC Name |
2-(5-iodopyridin-2-yl)oxyethanamine;hydrochloride |
InChI |
InChI=1S/C7H9IN2O.ClH/c8-6-1-2-7(10-5-6)11-4-3-9;/h1-2,5H,3-4,9H2;1H |
InChI Key |
UIYDKTRTDFKKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)OCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




